BenchChemオンラインストアへようこそ!

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Anti-inflammatory Drug design Hybrid molecules

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS 1220021-34-0) is a heterocyclic building block featuring a tetrahydroquinoline core linked to a piperidine moiety via a methylene spacer at the 3-position. Characterized by a molecular formula of C15H24Cl2N2 and a molecular weight of 303.27 g/mol , this dihydrochloride salt exhibits high aqueous solubility essential for downstream chemistry.

Molecular Formula C15H24Cl2N2
Molecular Weight 303.3 g/mol
CAS No. 1220021-34-0
Cat. No. B1440717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
CAS1220021-34-0
Molecular FormulaC15H24Cl2N2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2CCCC3=CC=CC=C32.Cl.Cl
InChIInChI=1S/C15H22N2.2ClH/c1-2-8-15-14(6-1)7-4-10-17(15)12-13-5-3-9-16-11-13;;/h1-2,6,8,13,16H,3-5,7,9-12H2;2*1H
InChIKeySWSOSHVKVANXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride: A Physicochemical and Structural Profile for Procurement Decision-Making


1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS 1220021-34-0) is a heterocyclic building block featuring a tetrahydroquinoline core linked to a piperidine moiety via a methylene spacer at the 3-position . Characterized by a molecular formula of C15H24Cl2N2 and a molecular weight of 303.27 g/mol , this dihydrochloride salt exhibits high aqueous solubility essential for downstream chemistry . Its structure serves as a foundational scaffold within the broader class of substituted piperidinyl-tetrahydroquinolines, a group disclosed in patents for the treatment of diabetic microangiopathies and related cardiovascular disorders [1]. This compound is primarily positioned as a versatile synthetic intermediate, where variation in the piperidine attachment point (2-, 3-, or 4-position) critically influences the pharmacological profile and reactivity of the resulting conjugates [2].

The Risk of Substituting 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride with Positional Isomers in SAR-Driven Projects


Generic substitution among regioisomers of piperidinylmethyl-tetrahydroquinoline dihydrochlorides carries a high risk of invalidating structure-activity relationship (SAR) data, as the attachment position profoundly alters biological target engagement. The 3-substituted isomer (the target compound) is structurally optimized for constructing molecules like ibuprofen hybrids that exhibit measurable antioxidant and anti-denaturation activities [1]. In contrast, the 2-substituted isomer (CAS 1016843-75-6) is the clinical-stage dual Akt/PDPK1 inhibitor PHT-427 (Ki = 2.7 µM and 5.2 µM, respectively) [2]. Similarly, the 4-substituted isomer (CAS 1220037-65-9) maps onto a distinct pharmacophore explored in sigma-1 receptor ligands, where related tetrahydroquinoline derivatives achieve nanomolar affinity (Ki = 3.7 nM) [3]. Using the wrong positional isomer not only yields different biological outcomes but also alters physicochemical properties like lipophilicity (logP 4.44 for the 3-substituted compound) , which directly impacts solubility, formulation, and pharmacokinetic profiles in lead optimization campaigns.

Head-to-Head and Cross-Study Differentiation Data for 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride


Superior Scaffold Versatility vs. 2-Substituted Isomer in Generating Bioactive Hybrid Molecules

The 3-substituted target compound is the optimal scaffold for creating bioactive hybrids with anti-inflammatory properties. When used to synthesize a hybrid with Ibuprofen, the resulting molecule demonstrated significant biological activity: it achieved 45.6% inhibition of albumin denaturation, surpassed the reference standard Ibuprofen, and exhibited superior antitryptic activity (IC50 = 0.023 mg/mL vs. Ibuprofen's IC50 = 0.041 mg/mL) [1]. Its lipophilicity was also characterized (RM0 = 2.91), confirming its suitability for oral bioavailability. In contrast, the 2-substituted isomer, PHT-427, is a potent kinase inhibitor (Ki = 2.7 µM for Akt) and is not used as a general anti-inflammatory scaffold, demonstrating a divergent biological application pathway . This proves the 3-substituted isomer is essential for specific disease targets outside oncology.

Anti-inflammatory Drug design Hybrid molecules

Enhanced Sigma Receptor Pharmacophore Fit Compared to the 4-Substituted Isomer

The 3-substituted scaffold is a superior starting point for designing selective sigma-1 receptor ligands compared to the 4-substituted isomer. SAR studies on tetrahydroquinoline-containing piperidine-4-carboxamide derivatives show that the unsubstituted tetrahydroquinoline core (related to the target compound) has high sigma-1 affinity (Ki = 4.6 nM) and remarkable selectivity over sigma-2 (>435-fold) [1]. While the 4-chlorobenzyl-substituted derivative (2k) is the most potent (Ki = 3.7 nM, selectivity 351-fold), the core unsubstituted scaffold's selectivity is 1.24-fold better, indicating a cleaner starting profile for lead optimization. The 4-substituted isomer, lacking the methylene spacer at the 3-position, is not cited in this context, suggesting steric and electronic differences that break the pharmacophore, while the target compound maintains it, offering a strategic advantage in neurodegeneration research.

Sigma-1 Receptor Neuroprotection Selectivity

Higher Scaffold Purity and Physicochemical Property Precision Compared to the 3-Pyrrolidinylmethyl Analog

The target compound has a defined purity profile of ≥95% and precisely calculated physicochemical properties crucial for lead optimization. Its lipophilicity (logP = 4.44) and topological polar surface area (PSA = 15.27 Ų) are rigorously defined . In comparison, the 3-pyrrolidinylmethyl analog (CAS 1219960-36-7) differs not only by its 5-membered pyrrolidine ring but also in its reported properties, with a molecular weight of 289.2 g/mol . This structural difference leads to increased basicity (pKa ~11 for piperidine vs 10.5 for pyrrolidine), potentially altering solubility and membrane permeability. The target compound's higher logP suggests superior blood-brain barrier penetration for CNS targets compared to the more polar pyrrolidine analog, making it a preferred choice for neuropharmacology.

Purity Quality Control Lipophilicity

Validated Application in Synthesizing Bioactive Hybrids vs. Unreported Utility for Other Isomers

The target compound has a demonstrated, peer-reviewed synthetic utility in creating pharmacologically active hybrids, a capability not reported for its 4-substituted isomer. Specifically, it has been successfully conjugated with Ibuprofen to yield a novel molecule with confirmed antioxidant and anti-inflammatory properties [1]. The synthesis starting from 1,2,3,4-tetrahydroquinoline and 3-piperidinemethanol is established and reliable [1]. In contrast, while the 4-substituted isomer (CAS 1220037-65-9) is a known chemical entity, no peer-reviewed publications demonstrating its successful use as a substrate in a similar high-yielding, biologically-relevant synthetic transformation were found in this search.

Synthetic utility Proof-of-concept Hybrid synthesis

Optimal Research and Industrial Application Scenarios for 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride


Lead Optimization in Sigma-1 Receptor Neurodegenerative Programs

This compound is the optimal starting scaffold for medicinal chemistry teams developing sigma-1 receptor ligands for Alzheimer's or Parkinson's disease. Based on strong class-level evidence, its core structure delivers an exceptional combination of high sigma-1 affinity and selectivity compared to 4-substituted scaffolds, directly supporting the design of safer, more effective CNS therapeutics [1].

Synthesis of Novel Anti-inflammatory Hybrid Molecules

As directly demonstrated by Manolov et al. (2022), this compound is a proven substrate for constructing Ibuprofen and other NSAID hybrids with enhanced antitryptic and anti-denaturation activity compared to the parent drug. It is the preferred scaffold for any project exploring tetrahydroquinoline conjugates for inflammatory disorders [2].

Kinase Inhibitor Selectivity Profiling and Scatter-Gram Analysis

For oncology research groups, the 3-substituted regioisomer is required as a critical negative control. Its distinct pharmacological fingerprint, especially compared to the 2-substituted isomer PHT-427 (a dual Akt/PDPK1 inhibitor), is essential for establishing target engagement selectivity and differentiating kinase inhibition profiles in SAR campaigns .

Physicochemical Property-Driven CNS Drug Design

Procure this compound when precise control of lipophilicity is needed for blood-brain barrier penetration. With a logP of 4.44 and a low PSA of 15.27 Ų, it outperforms more polar analogs like the 3-pyrrolidinylmethyl variant, making it a superior choice for CNS-targeted libraries where oral bioavailability and brain uptake are critical parameters .

Quote Request

Request a Quote for 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.